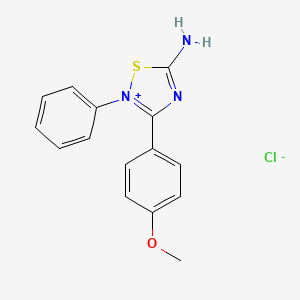

5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride

Vue d'ensemble

Description

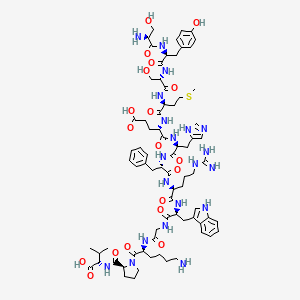

The compound “5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride” is likely a heterocyclic compound due to the presence of a tiadiazolium ring. This ring is a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound also contains phenyl groups and a methoxy group, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of nitrogen and oxygen atoms, and it might exhibit resonance due to the conjugated system of pi bonds in the tiadiazolium and phenyl rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The tiadiazolium ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might have a certain melting point, boiling point, solubility in various solvents, and specific optical rotation .Applications De Recherche Scientifique

Inhibition of KIFC1

SR31527 is a potent inhibitor of Kinesin-like protein KIFC1, with an IC50 value of 6.6 µM . KIFC1 plays a critical role in centrosome clustering in cancer cells, but is not essential for normal cells . Therefore, targeting KIFC1 may provide novel insight into selective killing of cancer cells .

Binding to Allosteric Site of KIFC1

SR31527 binds directly to an allosteric site of KIFC1 without involving microtubules . This suggests that SR31527 could be used to develop selective inhibitors of KIFC1 .

Prevention of Bipolar Clustering of Extra-Centrosomes

SR31527 prevents bipolar clustering of extra-centrosomes in triple negative breast cancer (TNBC) cells . This could potentially lead to cell death and thus, could be a promising approach for cancer treatment .

Reduction of Cell Colony Formation and Viability

SR31527 significantly reduces TNBC cell colony formation and viability . This indicates that SR31527 could be used to inhibit the growth of cancer cells .

Lower Cytotoxicity to Normal Cells

Compared to its effects on cancer cells, SR31527 is less cytotoxic to normal fibroblasts . This suggests that SR31527 could be a safer option for cancer treatment as it might cause less damage to healthy cells .

Mécanisme D'action

Target of Action

SR31527 (chloride), also known as SR31527 or 5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride, is a potent inhibitor of KIFC1 . KIFC1, also known as kinesin-14a, is a molecular motor protein that plays a crucial role in mitosis .

Mode of Action

SR31527 (chloride) binds directly to KIFC1 with a Kd value of 25.4 nM . It inhibits the microtubule-stimulated KIFC1 ATPase activity . This interaction with KIFC1 results in the inhibition of KIFC1’s function, which is essential for the formation of bipolar spindles during cell division .

Biochemical Pathways

The primary biochemical pathway affected by SR31527 (chloride) is the cell cycle, specifically the mitotic phase. By inhibiting KIFC1, SR31527 (chloride) disrupts the formation of bipolar spindles, a critical step in mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJBEEIZARNJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SR31527 (chloride) | |

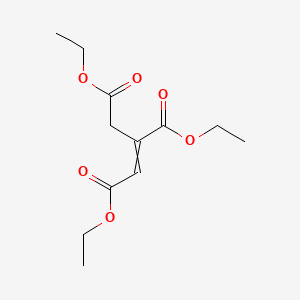

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.